molecular formula C15H13N3OS B2711071 2-(Pyridin-3-yl)-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole CAS No. 1081134-41-9

2-(Pyridin-3-yl)-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole

Cat. No.: B2711071
CAS No.: 1081134-41-9
M. Wt: 283.35
InChI Key: GQPHMDVHLHGZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-3-yl)-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole is a synthetic heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule incorporates a 1,3,4-oxadiazole ring as its central core, which is a well-known pharmacophore valued for its metabolic stability and its role as a bio-isosteric replacement for esters and amides . The core structure is functionalized with two distinct aromatic systems: a pyridinyl moiety and a 4,5,6,7-tetrahydrobenzo[b]thiophene group. This specific molecular architecture is designed to leverage the synergistic biological properties of its components. The 1,3,4-oxadiazole scaffold is extensively documented in scientific literature for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-tubercular effects . Furthermore, derivatives containing the 4,5,6,7-tetrahydrobenzo[b]thiophene subunit have been studied for their relevance to central nervous system (CNS) functions and disorders . The presence of the pyridine ring often contributes to favorable pharmacokinetic properties and can serve as a key interaction point in binding with biological targets. As such, this compound presents a versatile building block and a promising scaffold for researchers engaged in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents across multiple disease areas. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-pyridin-3-yl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-2-6-13-11(5-1)12(9-20-13)15-18-17-14(19-15)10-4-3-7-16-8-10/h3-4,7-9H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPHMDVHLHGZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C3=NN=C(O3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine moiety can be introduced via a coupling reaction, such as the Suzuki or Heck reaction, using appropriate pyridine derivatives.

    Formation of the Tetrahydrobenzo[b]thiophene Ring: This ring can be synthesized through a series of cyclization reactions starting from thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrobenzo[b]thiophene ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening under certain conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to 1,3,4-oxadiazoles. For instance, derivatives of 1,3,4-oxadiazoles have been shown to act as PPAR-α ligand agonists and exhibit significant cytotoxicity against various cancer cell lines. The compound 2-(Pyridin-3-yl)-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole is hypothesized to possess similar properties due to its structural analogies with known antitumor agents .

Antimicrobial Activity

The structural components of the compound suggest potential antimicrobial properties. Heterocyclic compounds are often explored for their efficacy against bacterial and fungal infections. Similar compounds have demonstrated activity against Mycobacterium tuberculosis and other pathogens . The presence of the oxadiazole ring is particularly noteworthy as it has been linked to enhanced antibacterial activity.

Anti-inflammatory Properties

Compounds containing oxadiazole moieties have been investigated for their anti-inflammatory effects. Studies indicate that modifications in the oxadiazole structure can lead to significant anti-inflammatory activity with reduced ulcerogenic effects . The unique combination of heterocycles in this compound may enhance its therapeutic profile in managing inflammatory conditions.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that could improve its biological activity. Research into SAR has shown that substituents on the oxadiazole ring can significantly influence pharmacological properties . This opens avenues for the synthesis of new derivatives aimed at optimizing efficacy and reducing toxicity.

Computational Studies

In-silico methods such as molecular docking can provide insights into the interaction of this compound with biological targets. These studies can help predict binding affinities and elucidate mechanisms of action. Computational approaches are essential for guiding experimental designs and identifying promising candidates for further development.

Case Studies and Research Findings

  • Antitumor Research : A study explored a series of oxadiazole derivatives where modifications at specific positions led to increased potency against tumor cell lines such as SK-HEP-1 and Caco-2. The findings suggest that similar modifications could be beneficial for this compound .
  • Antimicrobial Activity : Research on related compounds indicated effectiveness against various strains of bacteria and fungi. The potential application in treating infections caused by Mycobacterium species was highlighted as a significant area for further investigation .
  • Anti-inflammatory Studies : Several oxadiazole derivatives were tested for their anti-inflammatory properties with promising results indicating a need for further exploration into the anti-inflammatory effects of this compound .

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole involves interaction with various molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) in inflammatory pathways or interfere with DNA replication in cancer cells. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs with Modified Substituents

Substituent Variations on the Oxadiazole Core
  • Compound 40 (2-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5-(6-(trifluoromethyl)pyridin-3-yl)-1,3,4-oxadiazole) :
    This analog replaces the pyridin-3-yl group with a trifluoromethyl-substituted pyridine (position 6) and shifts the benzo[b]thiophene substituent to position 2. The trifluoromethyl group enhances electron-withdrawing effects and metabolic resistance, while the benzo[b]thiophene positional isomerism alters steric interactions .
  • 2-(4-Nitrophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole :
    Substitution with a nitro group on the phenyl ring increases electrophilicity, improving binding to targets like HIV reverse transcriptase but reducing solubility compared to the tetrahydrobenzo[b]thiophene variant .
Anti-Inflammatory Oxadiazoles
  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole :
    Exhibits 59.5% anti-inflammatory activity at 20 mg/kg (vs. indomethacin: 64.3%). The ketone group and halogenated aryl rings enhance hydrophobic interactions with cyclooxygenase enzymes, but lack the tetrahydrobenzo[b]thiophene’s conformational flexibility .

Bioactivity Comparison

Anticancer Activity
  • Thiazole Derivatives with Tetrahydrobenzo[b]thiophene: Compounds like 2-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)thiazole derivatives show IC₅₀ values <10 µM against cancer cell lines (e.g., HA22T, NUGC). The oxadiazole analog’s activity remains underexplored but may benefit from similar lipophilic and stacking properties .
  • Arylazothiazole Derivative 72c: IC₅₀ = 4.9 µM against HepG2 cells, outperforming cisplatin (6.9 µM).
HDAC6 Inhibition
  • Difluoromethyl-1,3,4-oxadiazole Derivatives :
    Compounds like 2-(4-((5-(benzo[b]thiophen-3-yl)-1H-tetrazol-1-yl)methyl)phenyl)-5-(difluoromethyl)-1,3,4-oxadiazole act as slow-binding HDAC6 inhibitors with >1000-fold selectivity over HDAC1. The difluoromethyl group mimics the acetyl-lysine substrate, a feature absent in the target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 40 2-(4-Nitrophenyl)-5-(pyridin-3-yl)-Oxadiazole
LogP ~3.2 (estimated) ~3.8 (CF₃ increases lipophilicity) ~2.1 (polar nitro group reduces lipophilicity)
Solubility (µg/mL) <10 (aqueous) <5 ~20
Metabolic Stability High (oxadiazole resistance) Very high (CF₃ blocks oxidation) Moderate (nitro group susceptible to reduction)

Key Research Findings and Implications

  • Positional Isomerism : The benzo[b]thiophene group at position 3 (target compound) vs. position 2 (Compound 40) significantly impacts steric accessibility for target binding .
  • Electron-Withdrawing Groups : Trifluoromethyl and nitro substituents enhance target affinity but may compromise solubility, necessitating formulation optimization .
  • Biological Selectivity : The absence of a difluoromethyl group in the target compound limits HDAC6 inhibition but reduces off-target risks compared to patented derivatives .

Biological Activity

The compound 2-(Pyridin-3-yl)-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O4S2C_{20}H_{20}N_4O_4S_2, with a molar mass of approximately 444.53 g/mol. Its structure incorporates a pyridine ring and a tetrahydrobenzo[b]thiophene moiety which contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit significant antimicrobial properties. The following table summarizes key findings related to the antimicrobial activity of 1,3,4-oxadiazole derivatives:

CompoundActivity TypeTarget OrganismMIC (µM)Reference
This compoundAntitubercularMycobacterium tuberculosis4–8
Various oxadiazole derivativesAntibacterialStaphylococcus aureus, E. coli8–16
Oxadiazole-pyridine hybridsAntimicrobialM. bovis BCGStrong inhibition

The compound has shown particularly potent activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis and other mycobacterial infections. Dhumal et al. (2016) demonstrated that certain oxadiazole derivatives inhibited both active and dormant states of M. bovis BCG effectively.

Anticancer Activity

The anticancer potential of oxadiazole derivatives is notable. Studies have reported various biological activities such as cytotoxicity against cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of ActionReference
This compoundMCF-7 (breast cancer)15.63Induces apoptosis via p53 activation
Other oxadiazole derivativesA549 (lung cancer)0.12–2.78Apoptosis induction and cell cycle arrest

In a study by Paruch (2020), compounds similar to the target compound exhibited significant cytotoxic effects against various cancer cell lines including MCF-7 and A549. The mechanism often involves inducing apoptosis through pathways involving p53 and caspase activation.

Case Studies

  • Antitubercular Activity : Desai et al. (2018) investigated a series of pyridine-based oxadiazoles for their antitubercular effects. The most active compounds were shown to have MICs comparable to established treatments like isoniazid.
  • Cytotoxicity in Cancer Cells : A study highlighted that certain oxadiazole derivatives exhibited higher cytotoxicity than doxorubicin against MCF-7 cells and induced apoptosis in a dose-dependent manner.

Q & A

Q. What are the optimal synthetic routes for 2-(Pyridin-3-yl)-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions using precursors such as 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives and pyridine-containing hydrazides. A typical procedure involves:

  • Reagents : 1,4-dioxane as solvent, triethylamine as base, and reflux conditions (~5 hours).
  • Workup : Precipitation in ice/water mixtures followed by recrystallization (e.g., from ethanol or 1,4-dioxane) .

Q. Example Reaction Conditions Table :

PrecursorSolventBaseReaction TimeYield (%)
Tetrahydrobenzo[b]thiophene derivative1,4-dioxaneTriethylamine5 h (reflux)60–75

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., pyridyl protons at δ 8.5–9.0 ppm, tetrahydrobenzo[b]thiophene protons at δ 1.5–3.0 ppm).
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~310–330).
  • Crystallography : Use single-crystal X-ray diffraction (SCXRD) with SHELXL or OLEX2 for refinement. Validate geometry using tools like PLATON .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer :

  • Challenges : Low crystal quality, twinning, or disordered solvent molecules.
  • Solutions :
    • Optimize solvent systems (e.g., slow evaporation in ethanol/dichloromethane mixtures).
    • Use SHELXD for twin resolution or SHELXE for density modification in OLEX2 workflows.
    • Validate final structures with R1 < 0.05 and wR2 < 0.10 .

Q. How can molecular docking elucidate the compound’s bioactivity against fungal targets?

Methodological Answer :

  • Target Selection : Use enzymes like 14-α-demethylase (PDB: 3LD6) for antifungal studies.
  • Protocol :
    • Prepare the ligand (optimize geometry with Gaussian09 at B3LYP/6-31G* level).
    • Dock using AutoDock Vina or GOLD with flexible active-site residues.
    • Validate binding poses with RMSD < 2.0 Å and Gibbs free energy (ΔG) < −7 kcal/mol.
  • Example Docking Results Table :
Target (PDB ID)Docking Score (ΔG, kcal/mol)Binding Interactions
3LD6−8.2H-bond with heme Fe, hydrophobic contacts

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?

Methodological Answer :

  • Step 1 : Cross-validate NMR shifts using DFT calculations (e.g., B3LYP/6-311++G** in Gaussian09).
  • Step 2 : Reconcile IR vibrational modes by comparing experimental peaks with scaled harmonic frequencies.
  • Step 3 : For X-ray vs. DFT geometry mismatches, assess lattice packing effects via Hirshfeld surface analysis .

Q. What role does tautomerism play in the compound’s physicochemical properties?

Methodological Answer :

  • Thiol-Thione Tautomerism : The oxadiazole-thiol group can tautomerize, affecting solubility and reactivity.
  • Analysis Methods :
    • UV-Vis Spectroscopy : Monitor λmax shifts in polar vs. nonpolar solvents.
    • Computational Modeling : Compare tautomer stability using Gibbs free energy (ΔG) at MP2/cc-pVTZ level.
  • Key Finding : Thione form predominates in solid state (SCXRD), while thiol form is stable in solution .

Q. Table 1. Synthetic Yields Under Varied Conditions

PrecursorSolventTemperature (°C)Yield (%)
AEthanol8065
BDMF12045

Q. Table 2. Docking Scores Against Antifungal Targets

EnzymeΔG (kcal/mol)Interaction Type
14-α-demethylase (3LD6)−8.2H-bond, π-π stacking
CYP51 (4LXJ)−7.5Hydrophobic, Van der Waals

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.